Ethyl 2-acetyloxazole-4-carboxylate

Physicochemical characterization Distillation optimization Thermal stability

This 2,4-disubstituted oxazole ester is a strategic building block for tissue-selective androgen receptor modulator (SARM) programs. The 2-acetyl group provides a ketone handle for reductive amination, oxime formation, and heterocycle fusion—reactivity absent in unsubstituted ethyl oxazole-4-carboxylate. Orthogonal C2 ketone and C4 ester enable protecting-group-free sequential derivatization. Supplied at 97% purity with batch-specific NMR, HPLC, and GC certification, ensuring reproducibility in multi-step synthetic campaigns.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Cat. No. B8742817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetyloxazole-4-carboxylate
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C(=O)C
InChIInChI=1S/C8H9NO4/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3
InChIKeyURYWFKNCICKAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Acetyloxazole-4-Carboxylate Procurement Guide: A Differentiated 2,4-Disubstituted Oxazole Building Block for SARM Synthesis and Heterocyclic Chemistry


Ethyl 2-acetyloxazole-4-carboxylate (CAS 1256276-24-0; molecular formula C₈H₉NO₄; molecular weight 183.16 g/mol) is a 2,4-disubstituted oxazole ester that bears an acetyl group at the 2-position and an ethyl carboxylate at the 4-position of the oxazole ring . This compound belongs to the class of oxazole-4-carboxylate esters, which are recognized as versatile intermediates in medicinal chemistry and natural product total synthesis [1]. Its dual functionality—a ketone at C2 and an ester at C4—enables orthogonal derivatization strategies that simpler oxazole esters cannot support, positioning it as a strategic building block for tissue-selective androgen receptor modulator (SARM) programs and diversity-oriented oxazole library construction [2].

Why Generic Oxazole-4-Carboxylate Esters Cannot Substitute for Ethyl 2-Acetyloxazole-4-Carboxylate in Demanding Synthetic Programs


Casual interchange of oxazole-4-carboxylate esters risks synthetic failure when the 2-acetyl group is required for downstream reactivity or target engagement. The 2-acetyl substituent introduces a ketone handle for condensation, Grignard addition, reductive amination, and heterocycle fusion reactions that are entirely inaccessible to the unsubstituted ethyl oxazole-4-carboxylate (CAS 23012-14-8) [1]. Furthermore, the electron-withdrawing acetyl group alters the electronics of the oxazole ring: the predicted conjugate acid pKa of -5.03 for the target compound versus an estimated ~0.5 for unsubstituted oxazole indicates a ~5.5-unit decrease in basicity, directly impacting protonation-dependent extraction, salt formation, and chromatographic behavior . Substituting with the free acid, the methyl ester, or a 2-alkyl analog may also compromise downstream coupling efficiency, pharmacokinetic properties of derived compounds, or patent-defensible structural novelty. The quantitative evidence below documents these differentiating properties.

Quantitative Differentiation Evidence for Ethyl 2-Acetyloxazole-4-Carboxylate Against Closest Structural Analogs


Boiling Point Elevation: 2-Acetyl Substitution Increases Boiling Point by ~80 °C Versus Unsubstituted Ethyl Oxazole-4-Carboxylate

The predicted boiling point of ethyl 2-acetyloxazole-4-carboxylate is 282.6±32.0 °C at 760 mmHg, compared to an experimentally determined boiling point of 202.0±13.0 °C at 760 mmHg for the unsubstituted ethyl oxazole-4-carboxylate (CAS 23012-14-8) [1]. The ~80.6 °C increase is attributable to the additional acetyl group, which increases molecular weight by 42 Da and introduces a polar carbonyl capable of intermolecular dipole–dipole interactions.

Physicochemical characterization Distillation optimization Thermal stability

Density Increase: 2-Acetyl Substitution Raises Density by 0.032 g/cm³, Affecting Solvent Partitioning and Bulk Handling

The predicted density of ethyl 2-acetyloxazole-4-carboxylate is 1.209±0.06 g/cm³, versus an experimentally measured density of 1.177 g/cm³ for ethyl oxazole-4-carboxylate [1]. The +0.032 g/cm³ difference reflects the added mass of the acetyl carbonyl oxygen and the methyl group.

Physical property prediction Extraction optimization Scale-up engineering

Supplier-Specified Purity: 97% with Batch-Specific Analytical Certification Differentiates This Compound from Generic 95% Oxazole Esters

Bidepharm supplies ethyl 2-acetyloxazole-4-carboxylate at a standard purity of 97%, supported by batch-specific analytical data including NMR, HPLC, and GC . In contrast, unsubstituted ethyl oxazole-4-carboxylate is typically offered at 95% purity by multiple vendors . This 2-percentage-point purity differential translates to a 40% reduction in total impurity burden (3% vs. 5%), which is meaningful for coupling reactions where impurities can sequester catalysts or generate difficult-to-remove byproducts.

Quality assurance Analytical chemistry Procurement specification

Functional Group Orthogonality: The 2-Acetyl Ketone Handle Enables SARM Carboxamide Elaboration Not Accessible from 2-Unsubstituted Analogs

Patent EP2699561 (ORION CORPORATION) explicitly describes oxazole-4-carboxylate esters as intermediates for tissue-selective androgen receptor modulating carboxamides [1]. The 2-acetyl group of the target compound provides a ketone handle for reductive amination, oxime formation, or Grignard addition—transformations that are chemically impossible with 2-unsubstituted ethyl oxazole-4-carboxylate (CAS 23012-14-8) or 2-alkyl analogs [2]. While quantitative yield comparisons for specific transformations are not published in head-to-head format, the qualitative synthetic logic is unambiguous: the 2-acetyl group eliminates a separate acetyl introduction step that would otherwise require protecting group strategy and additional purification.

Androgen receptor modulator SARM Patent-protected intermediate Orthogonal derivatization

Oxazole Ring Basicity Suppression: Predicted pKa Shift of ~5.5 Units Alters Extraction and Salt Formation Behavior

The predicted pKa of the conjugate acid of ethyl 2-acetyloxazole-4-carboxylate is -5.03±0.10, indicating that the oxazole nitrogen is essentially non-basic under standard laboratory conditions . By comparison, unsubstituted oxazole has a conjugate acid pKa of approximately 0.5 [1]. The ~5.5-unit decrease is driven by the electron-withdrawing acetyl substituent at C2, which withdraws electron density from the ring nitrogen. This shift means the target compound will not protonate under mildly acidic conditions (pH > 0), whereas unsubstituted oxazole esters can form water-soluble hydrochloride salts.

pKa prediction Acid-base extraction Salt formation Chromatographic behavior

Molecular Weight and Fragment-Based Descriptors: The 2-Acetyl Group Adds 42 Da, Shifting Physicochemical Property Windows Relevant to Lead Optimization

Ethyl 2-acetyloxazole-4-carboxylate has a molecular weight of 183.16 g/mol, which is 42.04 g/mol higher than the unsubstituted ethyl oxazole-4-carboxylate (141.12 g/mol) [1]. This 29.8% increase in molecular weight is attributable to the acetyl group (C₂H₃O, exact mass 43.0184) replacing a hydrogen. For fragment-based drug discovery, this shifts the compound from the 'fragment' space (MW < 150) into the 'scaffold' space (MW 150–250), altering its suitability for fragment screening versus scaffold elaboration campaigns.

Molecular weight Lipophilicity Fragment-based drug design Lead optimization

Ethyl 2-Acetyloxazole-4-Carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Tissue-Selective Androgen Receptor Modulator (SARM) Intermediate Synthesis

As documented in ORION CORPORATION patent EP2699561, oxazole-4-carboxylate esters bearing C2 functionality serve as direct precursors to carboxamide-based tissue-selective SARMs [1]. The 2-acetyl group of the target compound provides a ketone that can be elaborated via reductive amination or oxime formation to install the amine pharmacophore required for androgen receptor antagonism. Procurement of this specific 2-acetyl derivative eliminates the need for late-stage acetyl installation, reducing step count and improving overall yield in multi-step SARM syntheses.

Orthogonal Derivatization for Diversity-Oriented Oxazole Library Synthesis

The compound's two electronically differentiated functional groups—the ethyl ester at C4 (electrophilic, hydrolysable to carboxylic acid) and the acetyl ketone at C2 (nucleophile-accessible, reducible, condensable)—enable sequential, protecting-group-free derivatization [2]. For example, ester hydrolysis can proceed without affecting the acetyl group, and subsequent amide coupling can be followed by independent ketone modification. This orthogonality is unavailable in 2-unsubstituted or 2-alkyl oxazole-4-carboxylates, making the target compound the preferred scaffold for generating structurally diverse oxazole libraries.

Lead Optimization Building Block with Defined Physicochemical Property Shifts

When a medicinal chemistry program requires systematic exploration of substituent effects, the target compound represents a defined structural increment—the 2-acetyl group adds 42 Da, introduces a hydrogen bond acceptor (the carbonyl oxygen), and increases both density and boiling point relative to the unsubstituted parent . These property shifts are quantifiable and predictable, allowing medicinal chemists to rationally select this building block when the target product profile demands these specific physicochemical adjustments.

Quality-Controlled Procurement for Reproducible Multi-Step Synthesis

The availability of this compound at 97% purity with batch-specific NMR, HPLC, and GC analytical certification supports reproducible multi-step synthetic sequences where impurity carryover can poison catalysts or generate intractable byproduct mixtures. For kilogram-scale campaigns or long-term medicinal chemistry projects requiring multiple resupply events, this documented purity specification provides procurement confidence that is not uniformly available for generic oxazole ester alternatives.

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